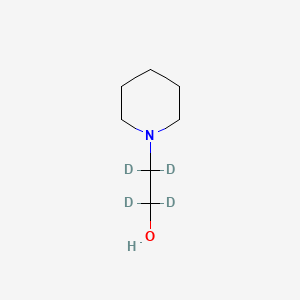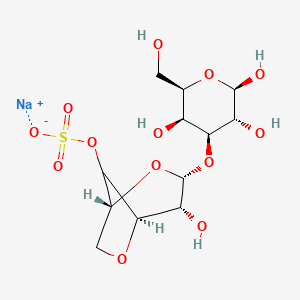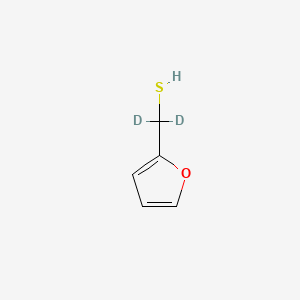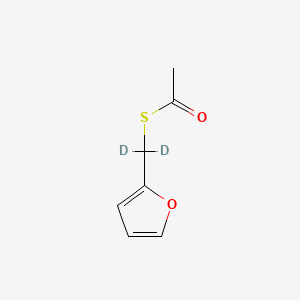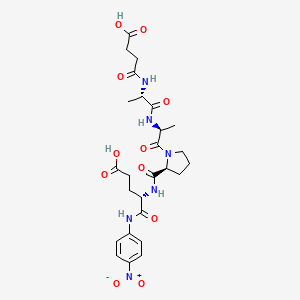
Suc-ala-ala-pro-glu-pna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-ala-ala-pro-glu-pna, also known as N-succinyl-alanyl-alanyl-prolyl-glutamyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable for its role as a chromogenic substrate, which means it can produce a color change when acted upon by specific enzymes. This property makes it useful for monitoring enzyme activity, especially in the study of proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-glu-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Suc-ala-ala-pro-glu-pna primarily undergoes hydrolysis reactions when acted upon by specific enzymes. Hydrolysis involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which produces a yellow color detectable by spectrophotometry.
Common Reagents and Conditions
Enzymes: Proteases such as elastase, chymotrypsin, and cathepsin G are commonly used to hydrolyze this compound.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers are used to maintain the pH and ionic strength of the reaction mixture.
Temperature: Reactions are typically carried out at physiological temperatures (around 37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis of this compound is p-nitroaniline, which can be quantified by measuring the absorbance at 400-410 nm.
Wissenschaftliche Forschungsanwendungen
Suc-ala-ala-pro-glu-pna has a wide range of applications in scientific research:
Biochemistry: It is used to study the activity of proteases, providing insights into enzyme kinetics and specificity.
Medicine: The compound is employed in diagnostic assays to detect protease activity in various diseases, including cancer and inflammatory conditions.
Pharmacology: Researchers use this compound to screen for potential protease inhibitors, which could lead to the development of new therapeutic agents.
Industrial Enzymology: The compound is used to evaluate the activity of industrial enzymes, aiding in the optimization of enzyme-based processes.
Wirkmechanismus
The mechanism of action of Suc-ala-ala-pro-glu-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 400-410 nm, providing a quantitative measure of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used to study protease activity, particularly elastase.
Suc-ala-glu-pro-phe-pna: Used to evaluate the activity of peptidylprolyl isomerase Pin1.
Suc-ala-pro-pna: Utilized to detect the activity of prolyl endopeptidase.
Uniqueness
Suc-ala-ala-pro-glu-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that recognize and cleave after the glutamic acid residue. This specificity allows for targeted studies of enzyme activity and inhibition, making it a valuable tool in both basic and applied research.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFMSJNAHKTFX-LNMJFAINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
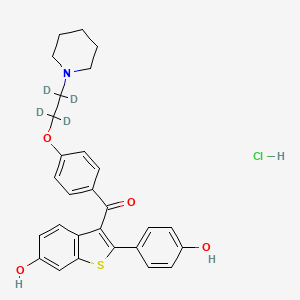
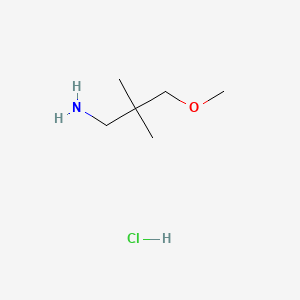
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
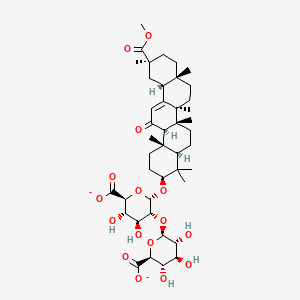
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
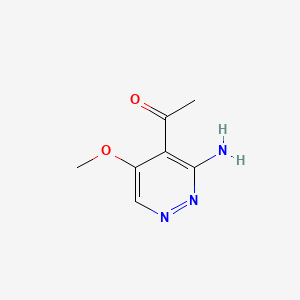
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

